2-Bromo-2'-deoxyadenosine triphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

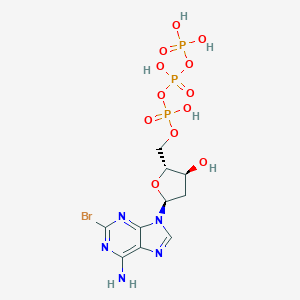

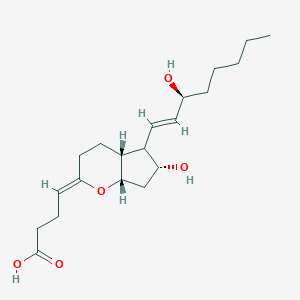

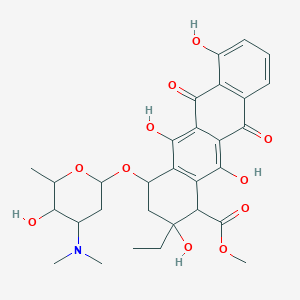

2-Bromo-2'-deoxyadenosine triphosphate (Br-dATP) is a modified nucleotide analog that has gained significant attention in scientific research due to its unique properties. Br-dATP is a halogenated nucleotide that can be incorporated into DNA during replication, leading to the generation of single-strand breaks. This property makes Br-dATP a valuable tool for studying DNA repair mechanisms and the effects of DNA damage on cellular processes.

Mechanism of Action

2-Bromo-2'-deoxyadenosine triphosphate is incorporated into DNA during replication, leading to the generation of single-strand breaks. The presence of these breaks activates cellular DNA repair mechanisms, including base excision repair and nucleotide excision repair. These repair mechanisms are essential for maintaining genomic stability and preventing the development of cancer.

Biochemical and Physiological Effects:

2-Bromo-2'-deoxyadenosine triphosphate has been shown to induce DNA damage and activate DNA repair mechanisms in a variety of cell types. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 2-Bromo-2'-deoxyadenosine triphosphate has also been shown to induce senescence in normal cells, suggesting that it may play a role in the aging process.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-2'-deoxyadenosine triphosphate in scientific research include its ability to induce DNA damage and activate DNA repair mechanisms, its specificity for replicating cells, and its ability to generate single-strand breaks in DNA. However, the use of 2-Bromo-2'-deoxyadenosine triphosphate also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze samples.

Future Directions

1. Investigating the role of 2-Bromo-2'-deoxyadenosine triphosphate in DNA damage response pathways.

2. Developing new methods for the synthesis and purification of 2-Bromo-2'-deoxyadenosine triphosphate.

3. Studying the effects of 2-Bromo-2'-deoxyadenosine triphosphate on cellular signaling pathways and gene expression.

4. Investigating the potential use of 2-Bromo-2'-deoxyadenosine triphosphate as a therapeutic agent for cancer treatment.

5. Developing new methods for the detection and quantification of 2-Bromo-2'-deoxyadenosine triphosphate in biological samples.

Synthesis Methods

The synthesis of 2-Bromo-2'-deoxyadenosine triphosphate involves the halogenation of 2'-deoxyadenosine triphosphate (dATP) using bromine. The reaction is carried out in an aqueous solution at low pH and low temperature. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure 2-Bromo-2'-deoxyadenosine triphosphate.

Scientific Research Applications

2-Bromo-2'-deoxyadenosine triphosphate has been widely used in scientific research to study DNA repair mechanisms and the effects of DNA damage on cellular processes. It has been used as a tool to investigate the role of DNA damage in cancer development and to understand the mechanisms of action of chemotherapeutic agents that induce DNA damage. 2-Bromo-2'-deoxyadenosine triphosphate has also been used to study the effects of DNA damage on cellular signaling pathways and to investigate the role of DNA damage in aging.

properties

CAS RN |

106867-29-2 |

|---|---|

Product Name |

2-Bromo-2'-deoxyadenosine triphosphate |

Molecular Formula |

C10H15BrN5O12P3 |

Molecular Weight |

570.08 g/mol |

IUPAC Name |

[[(2R,3S,5S)-5-(6-amino-2-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15BrN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6-/m0/s1 |

InChI Key |

FLYRFEYNGPLUFC-JKUQZMGJSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

synonyms |

2-bromo-2'-deoxyadenosine triphosphate 2-bromo-dATP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)

![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)